N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.42. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Activity Relationships
- A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists outlines the significance of specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This includes a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. The findings suggest potential applications in characterizing cannabinoid receptor binding sites and developing pharmacological probes or treatments to antagonize cannabinoids' effects (Lan et al., 1999).
Antiviral and Antitumor Activities
- Research into the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents has revealed compounds with activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, some compounds exhibited broad-spectrum antitumor activity, indicating the potential for developing new therapeutic agents (El-Subbagh et al., 2000).
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12(23-8-2-7-18-23)17(24)19-14-5-9-22(10-6-14)16-11-15(20-21-16)13-3-4-13/h2,7-8,11-14H,3-6,9-10H2,1H3,(H,19,24)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOVBQUCSIYAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.